molecular formula C9H9ClO4S B2808031 3-(2-Chlorobenzenesulfonyl)propanoic acid CAS No. 554404-42-1

3-(2-Chlorobenzenesulfonyl)propanoic acid

Cat. No.: B2808031
CAS No.: 554404-42-1
M. Wt: 248.68
InChI Key: SJLMZZSWQNSIIT-UHFFFAOYSA-N
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Description

3-(2-Chlorobenzenesulfonyl)propanoic acid is an organic compound characterized by the presence of a chlorinated benzene ring, a sulfonyl group, and a propionic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorobenzenesulfonyl)propanoic acid typically involves multiple steps, starting with the chlorination of benzenesulfonic acid or its derivatives. The general synthetic route can be summarized as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity of the final product. Key considerations include temperature control, reaction time, and the use of efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorobenzenesulfonyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Catalysts: Aluminum chloride, sulfuric acid

    Solvents: Organic solvents such as dichloromethane, toluene

Major Products

    Sulfonamides: Formed by reaction with amines

    Sulfonate Esters: Formed by reaction with alcohols

Scientific Research Applications

3-(2-Chlorobenzenesulfonyl)propanoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new synthetic methodologies.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 3-(2-Chlorobenzenesulfonyl)propanoic acid involves its interaction with molecular targets through its functional groups. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chlorine atom can also participate in electrophilic aromatic substitution reactions, further modulating the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Chlorobenzenesulfonyl)propanoic acid is unique due to the combination of its chlorinated benzene ring, sulfonyl group, and propionic acid moiety

Properties

IUPAC Name

3-(2-chlorophenyl)sulfonylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO4S/c10-7-3-1-2-4-8(7)15(13,14)6-5-9(11)12/h1-4H,5-6H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJLMZZSWQNSIIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)CCC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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